2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine
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Overview
Description
2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine is a multifunctional compound widely used in various fields such as organic synthesis, pharmaceutical chemistry, and pesticides. Its unique structure, which includes a trifluoromethyl group, makes it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
The synthesis of 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine typically involves several steps. One common method includes the treatment of 2-methoxy-6-methylamino-3-trifluoropyridine with a large excess of sodium methoxide followed by acid hydrolysis . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium methoxide, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine has numerous applications in scientific research:
Chemistry: It is used as a catalyst and reaction intermediate in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacological properties.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. It can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine can be compared with other similar compounds such as:
2-Methoxy-6-(trifluoromethyl)pyridine: This compound shares a similar structure but differs in its chemical properties and applications.
2-Methoxy-6-(trifluoromethyl)benzaldehyde: Another related compound with distinct uses in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and stability, making it a valuable compound in various fields.
Properties
CAS No. |
2758000-49-4 |
---|---|
Molecular Formula |
C10H7F3N2O |
Molecular Weight |
228.2 |
Purity |
95 |
Origin of Product |
United States |
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